molecular formula C5H10ClNO2 B13424252 3-amino-4-methyloxolan-2-onehydrochloride,Mixtureofdiastereomers

3-amino-4-methyloxolan-2-onehydrochloride,Mixtureofdiastereomers

Cat. No.: B13424252
M. Wt: 151.59 g/mol
InChI Key: XNQKAYPEYGBQSE-UHFFFAOYSA-N
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Description

3-amino-4-methyloxolan-2-one hydrochloride, Mixture of diastereomers, is a chemical compound that has been extensively studied in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methyloxolan-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-methyloxolan-2-one with ammonia in the presence of a suitable catalyst to form the amino derivative. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methyloxolan-2-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amine compounds .

Scientific Research Applications

3-amino-4-methyloxolan-2-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-4-methyloxolan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-methyloxolan-2-one: The base compound without the hydrochloride salt.

    4-methyloxolan-2-one: The precursor compound used in the synthesis.

    3-amino-4-methyloxolan-2-one hydrochloride: The compound without the mixture of diastereomers.

Uniqueness

3-amino-4-methyloxolan-2-one hydrochloride, Mixture of diastereomers, is unique due to its specific structural configuration and the presence of diastereomers.

Properties

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

IUPAC Name

3-amino-4-methyloxolan-2-one;hydrochloride

InChI

InChI=1S/C5H9NO2.ClH/c1-3-2-8-5(7)4(3)6;/h3-4H,2,6H2,1H3;1H

InChI Key

XNQKAYPEYGBQSE-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=O)C1N.Cl

Origin of Product

United States

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